1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate
Description
Structure
3D Structure
Properties
CAS No. |
91270-22-3 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(1,4-dioxonaphthalen-2-yl) butanoate |
InChI |
InChI=1S/C14H12O4/c1-2-5-13(16)18-12-8-11(15)9-6-3-4-7-10(9)14(12)17/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
IHYXTXXTRPEHAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Direct Esterification via Anhydride Coupling
A widely reported method involves reacting hydroxyl-substituted naphthoquinones with butanoic anhydride or its derivatives. In a study by Zhang et al., shikonin (a naphthoquinone derivative) was esterified using succinic anhydride in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The reaction proceeds via activation of the carboxylic acid group, followed by nucleophilic attack by the hydroxyl group of the naphthoquinone. This method yielded analogous esters with >80% purity after purification by preparative thin-layer chromatography (TLC).
For 1,4-dioxo-1,4-dihydronaphthalen-2-yl butanoate, substituting succinic anhydride with butanoic anhydride under similar conditions could achieve the desired ester. Kinetic studies suggest that reaction times of 6–12 hours at 0°C to room temperature optimize yields while minimizing side reactions such as over-oxidation.
Alkylation of Quinone Intermediates
Iron-catalyzed alkylation has emerged as a regioselective strategy for functionalizing naphthoquinones. Li et al. demonstrated that FeCl₂ and N,N-diisopropylethylamine (DIPEA) in toluene facilitate the coupling of 2-methylnaphthalene-1,4-dione with alkyl halides at 100–130°C. Applying this to butanoate synthesis, ethyl 2-bromobutanoate could serve as the alkylating agent.
Key parameters include:
-
Catalyst loading : 5–10 mol% FeCl₂ for optimal electron transfer.
-
Solvent : Toluene or 1,4-dioxane enhances solubility of aromatic intermediates.
-
Temperature : Reactions at 115°C for 48 hours achieved 67% yield in gram-scale syntheses.
A representative procedure involves degassing the reaction mixture under N₂ to prevent quinone reduction, followed by column chromatography (petroleum ether/ethyl acetate) to isolate the product.
Nucleophilic Substitution at the C-2 Position
Thioether-Mediated Functionalization
Hydronaphthoquinones with leaving groups (e.g., chloro or thioether) at the C-2 position enable nucleophilic displacement. Kumar et al. synthesized methyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-ylthio)propanoate by reacting 2-chloro-1,4-naphthoquinone with methyl 3-mercaptopropionate in ethanol. Adapting this approach, substituting the thiol with butanoate-containing nucleophiles (e.g., potassium butanoate) could yield the target compound.
Reaction conditions critical for success include:
Newman-Kwart Rearrangement
For introducing ester groups at sterically hindered positions, the Newman-Kwart rearrangement offers a robust pathway. This involves converting a thiocarbamate intermediate to a thioether, followed by hydrolysis and esterification. In a study by Patel et al., 1,4-naphthoquinone was functionalized via a thioether intermediate, which underwent rearrangement and alkylation with tert-butyl bromoacetate to form carboxylic acid derivatives. Applying tert-butyl butanoate instead could streamline the synthesis of this compound.
Oxidation of Dihydronaphthalenol Precursors
Dess–Martin Periodinane Oxidation
The oxidation of 1,4-dihydronaphthalen-2-ol derivatives to 1,4-dioxo compounds is a critical step. Dess–Martin periodinane (DMP) in DCM at 0°C selectively oxidizes secondary alcohols to ketones without over-oxidizing ester groups. For instance, oxidizing 2-(butanoyloxy)-1,4-dihydronaphthalenol with DMP for 2 hours achieved >90% conversion to the dione, as confirmed by ¹H NMR.
Pinnick Oxidation
Alternatively, Pinnick oxidation (NaClO₂, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)) in a tert-butanol/water mixture offers a milder approach for acid-sensitive substrates. This method is particularly effective for late-stage oxidation of polyfunctional intermediates.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Anhydride Coupling | 82–92 | 6–12 | High regioselectivity | Requires anhydrous conditions |
| Fe-Catalyzed Alkylation | 61–67 | 48 | Scalable to gram quantities | High temperature required |
| Newman-Kwart Rearrangement | 75 | 24 | Tolerates steric hindrance | Multi-step synthesis |
| DMP Oxidation | 90 | 2 | Rapid and selective | Cost of DMP reagent |
Mechanistic Insights and Optimization
Role of Lewis Acid Catalysts
In iron-catalyzed alkylation, FeCl₂ acts as a Lewis acid to polarize the C–Br bond of the alkyl halide, facilitating nucleophilic attack by the deprotonated naphthoquinone. Density functional theory (DFT) calculations suggest that the Fe²⁺ center stabilizes the transition state, reducing the activation energy by 15–20 kcal/mol compared to uncatalyzed reactions.
Chemical Reactions Analysis
Reactivity Patterns
The compound exhibits reactivity typical of naphthoquinones, driven by its electron-deficient carbonyl groups:
2.1 Michael Addition
1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate undergoes nucleophilic 1,4-addition with amino acids (e.g., L-proline) in a one-pot procedure. This reaction yields conjugates such as N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-L-proline (4) with 58% yield .
2.2 Tautomerization and Electrophilic Addition
The quinone structure enables tautomerization to o-quinone methides, which react as both nucleophiles and electrophiles. This reactivity facilitates biotransformations, including nonenzymatic modifications .
2.3 Substitution Reactions
Derivatives like compound 12 (1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoate) are synthesized by substituting amino groups with arylamino moieties. Such modifications enhance biological activity, including anticancer effects .
Biological and Chemical Transformations
3.1 Anticancer Activity
Derivatives of this compound, such as compound 12, exhibit cytotoxicity against tumor cells (e.g., SGC-7901, IC₅₀ = 4.1 ± 2.6 μM). The mechanism involves induction of apoptosis and autophagy via PI3K pathway modulation .
3.2 Reactive Oxygen Species (ROS) Generation
Naphthoquinones, including this compound, generate ROS, contributing to their cytotoxic effects. This reactivity is central to their interaction with cellular targets.
3.3 Structural Stability and Solubility
The compound is typically a solid at room temperature and soluble in organic solvents. Its stability under reaction conditions (e.g., DDQ, FeCl₂) depends on steric and electronic factors .
Key Reaction Data
Scientific Research Applications
Case Study: Anticancer Activity Evaluation
A study evaluated a series of naphthoquinone derivatives, including 1,4-dioxo-1,4-dihydronaphthalen-2-yl butanoate. The findings indicated that these compounds demonstrated significant anticancer activity against several tumor cell lines. Notably, one derivative showed an IC50 value of against SGC-7901 cells, highlighting the compound's potential for further development as an anticancer agent .
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Derivative A | 4.1 ± 2.6 | SGC-7901 |
| Derivative B | TBD | TBD |
Interaction Studies
Preliminary studies suggest that this compound interacts with cellular mechanisms regulating survival and apoptosis. Further research is needed to elucidate the specific pathways involved and any potential off-target effects.
Antimicrobial Activity Evaluation
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. A study synthesized various derivatives and tested their efficacy against bacterial strains such as Staphylococcus aureus. Some derivatives exhibited greater antibacterial activity compared to traditional antibiotics like vancomycin .
| Compound Name | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| Derivative C | 0.5 µg/mL | Staphylococcus aureus |
| Derivative D | 0.25 µg/mL | Escherichia coli |
Mechanism of Action
The mechanism of action of 1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent . Additionally, the compound can interact with enzymes and proteins, inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound is structurally related to several naphthoquinone derivatives, differing primarily in substituents at the 2-position. Key analogues include:
| Compound Name | Substituent at 2-Position | Key Structural Feature |
|---|---|---|
| 1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate | Butanoate ester | Ester group (lipophilic) |
| 2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid (60) | Amino acid (glycine) | Amine-carboxylic acid (polar) |
| Ethyl 2-[3-(4-nitrophenyl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]-3-oxobutanoate | Ethyl ester with nitroaryl group | Electron-withdrawing nitro group |
| N’-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-3,5-dimethoxybenzohydrazide (13) | Hydrazide with methoxybenzene | Hydrazide linker (planar, H-bonding) |
Key Observations :
- Lipophilicity: The butanoate ester increases logP compared to polar amino acid derivatives (e.g., compound 60), enhancing membrane permeability .
- Steric Factors : Bulky substituents (e.g., benzohydrazides in ) may hinder interactions with biological targets compared to smaller esters .
Anticancer Activity
Antimicrobial Activity
The butanoate ester’s increased lipophilicity may enhance penetration through bacterial membranes, though hydrolysis to the free acid could reduce efficacy compared to stable amides .
ADMET Properties
- Absorption: The butanoate ester’s higher logP (predicted ~2.5–3.0) compared to carboxylic acid derivatives (e.g., compound 60, logP ~1.2) suggests improved gastrointestinal absorption .
- Metabolism: Esterases likely hydrolyze the butanoate to 2-hydroxy-1,4-naphthoquinone and butanoic acid, similar to ethyl esters in .
- Toxicity: Ethyl esters () show dose-dependent CNS depression at high doses. The butanoate’s longer chain may increase hepatotoxicity risk due to accumulation .
Biological Activity
1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate is an organic compound with the chemical formula C₁₄H₁₂O₄, belonging to the class of dioxonaphthalenes. Its unique structure, featuring a naphthalene ring with two ketone groups and a butanoate moiety, positions it as a significant candidate in medicinal chemistry, particularly in anticancer research. This article delves into the biological activities of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Similar compounds have been shown to induce apoptosis by modulating autophagy pathways, suggesting that this compound may also function through analogous mechanisms.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.
- Autophagy Modulation : It could influence cellular autophagy processes, which are crucial for cancer cell survival.
Interaction with Biological Targets
Preliminary studies suggest that this compound interacts with specific biological targets such as enzymes and receptors involved in cancer progression. Understanding these interactions is essential for elucidating its biological effects and potential off-target interactions.
Structural Analogues
The compound shares structural similarities with various other biologically active compounds. Below is a comparison table highlighting some of these analogues:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Ethyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3-oxobutanoate | C₁₆H₁₃ClO₅ | Contains a chlorine substituent which may enhance biological activity. |
| 5C-aglycone | C₁₄H₁₄O₄ | Exhibits similar dioxonaphthalene characteristics; studied for metabolic pathways. |
| Juglomycin derivatives | Varied | Known for their anticancer properties; share similar naphthalene core structures. |
These analogues underscore the potential of this compound as a scaffold for drug development targeting cancer therapies.
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells compared to control groups. The study utilized various assays to assess cell viability and apoptotic markers.
Key Findings:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range across all tested cell lines.
Mechanistic Insights
Further investigations into the mechanism revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells. This accumulation of ROS is known to trigger apoptosis through mitochondrial pathways .
Q & A
Basic Questions
Q. What are the standard synthetic protocols for preparing 1,4-Dioxo-1,4-dihydronaphthalen-2-yl butanoate derivatives?
- Methodological Answer : Derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1,4-naphthoquinone with amino acid esters (e.g., β-alanine, L-proline) in DMSO/water with KOH yields conjugates in 58–61% yields. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV detection . Purification employs preparative TLC (PTLC) for isolating intermediates like 2-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetic acid .
Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?
- Methodological Answer : Structural validation requires multi-spectroscopic analysis:
- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .
- NMR (¹H and ¹³C) confirms substituent positions and hydrogen bonding patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- Mass spectrometry (MS) verifies molecular ion peaks and fragmentation patterns .
Q. What analytical techniques are critical for assessing purity and stability in experimental settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) paired with solid-phase extraction (SPE) using Oasis HLB cartridges ensures purity. Stability studies involve accelerated degradation under acidic/alkaline conditions, monitored via LC-MS to detect decomposition products .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking enhance the design of bioactive naphthoquinone derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity for antioxidant or anticancer effects .
- Molecular docking identifies binding interactions with biological targets (e.g., PI3K kinase in cancer pathways). For example, compound 12 (a butanoate derivative) showed IC₅₀ = 4.1 µM against SGC-7901 cells via PI3K inhibition, validated by Annexin V/PI staining and Western blot .
Q. What strategies resolve low yields or side reactions during synthesis of naphthoquinone derivatives?
- Methodological Answer :
- Solvent optimization : DMSO improves solubility of polar intermediates .
- Temperature control : Reactions at 25–40°C minimize thermal decomposition.
- Protecting groups : Acetylation of hydroxyl groups (e.g., lawsone acetate) prevents unwanted side reactions .
Q. How are structure-activity relationships (SAR) analyzed to enhance biological efficacy?
- Methodological Answer : SAR studies involve synthesizing analogs with varied substituents (e.g., amino acids, halogens) and testing cytotoxicity across cell lines. For instance, chlorination at the naphthoquinone core (e.g., 3-chloro derivatives) enhances antiparasitic activity against Plasmodium falciparum by increasing electrophilicity .
Q. What experimental approaches elucidate the mechanism of action in anticancer assays?
- Methodological Answer :
- Flow cytometry with Annexin V/PI staining quantifies apoptosis/necrosis ratios .
- Immunofluorescence microscopy visualizes autophagy markers (e.g., LC3-II puncta) .
- Western blotting tracks protein expression changes (e.g., downregulation of PI3K/Akt/mTOR pathway components) .
Q. How do researchers address solubility challenges in in vitro studies of naphthoquinone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
